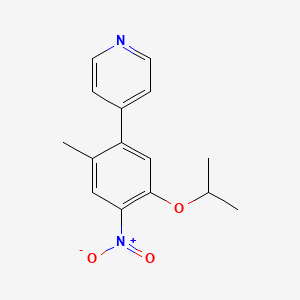

4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine

Descripción

4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine (CAS: 1032903-62-0) is a nitro-substituted pyridine derivative with the molecular formula C₁₅H₁₆N₂O₃ and a molecular weight of 272.30 g/mol . It serves as a critical intermediate in the synthesis of ceritinib, a tyrosine kinase inhibitor used in cancer therapy. The compound features a pyridine ring connected to a substituted benzene moiety bearing isopropoxy, methyl, and nitro groups. Its synthesis involves palladium-catalyzed cross-coupling reactions between 2-chloro-4-isopropoxy-5-nitrotoluene and pyridine derivatives, yielding a brown solid with high purity (≥98%) .

Propiedades

IUPAC Name |

4-(2-methyl-4-nitro-5-propan-2-yloxyphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-10(2)20-15-9-13(12-4-6-16-7-5-12)11(3)8-14(15)17(18)19/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDOUMVPHJHSCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=CC=NC=C2)OC(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032903-62-0 | |

| Record name | 5-METHYL-2-ISOPROPYLOXY-4-(PYRIDINE-4-YL)-NITROBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine typically involves the reaction of 1-chloro-5-isopropoxy-2-methyl-4-nitrobenzene with pyridine-4-boronic acid. This reaction is carried out under Suzuki-Miyaura coupling conditions, which include the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve the desired product quality .

Análisis De Reacciones Químicas

Suzuki Coupling Reactions

Suzuki coupling is a primary method for forming carbon-carbon bonds, often used to link aromatic rings. For this compound, two distinct Suzuki coupling protocols are documented:

Mechanism :

-

The reaction involves cross-coupling between the pyridine core and a substituted nitrobenzene fragment.

-

Palladium catalysts enable transmetalation, while potassium phosphate acts as a base to deprotonate intermediates.

Reduction Reactions

The nitro group in this compound is reduced to an amine via catalytic hydrogenation or chemical reductants:

| Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|

| H₂ over PtO₂ , TFA in AcOH | – | Piperidine ring formation | |

| LiCl , NaBH₄ , methanol , 20–30°C | – | Reduction of nitro to amine |

Key Insight :

-

TFA (trifluoroacetic acid) facilitates protonation during reduction, stabilizing intermediates.

-

This step is critical for forming the piperidine ring in subsequent drug precursors (e.g., ceritinib).

Substitution Reactions

Substitution reactions are central to functionalizing the aromatic rings:

| Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|

| Benzyl bromide , toluene , heating | – | Benzylated intermediate | |

| Cuprous iodide , Pd catalyst , DMF , 90–120°C | 74.1–78.0% | Coupling with pyrimidine derivatives |

Mechanism :

-

Benzyl bromide undergoes nucleophilic substitution, likely at the para position of the nitro group.

-

Copper iodide and palladium complexes enable coupling with heterocyclic amines, such as pyrimidine derivatives.

Hydrogenation and Deprotection

Hydrogenation and deprotection steps are used to modify functional groups:

| Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|

| Iron powder , acetic acid , 65–70°C |

Aplicaciones Científicas De Investigación

Anticancer Activity

4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine has been investigated for its role as an anaplastic lymphoma kinase (ALK) inhibitor. ALK is a significant target in the treatment of non-small cell lung cancer (NSCLC).

- Case Study : In clinical trials involving ceritinib, a drug related to this compound, patients with ALK-positive NSCLC showed an overall response rate (ORR) of approximately 54.6% with a median duration of response of 7.4 months . This suggests that compounds like this compound could potentially exhibit similar therapeutic effects.

The compound's interactions with biological systems have been explored, particularly in relation to its antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 Value (µM) | Notes |

|---|---|---|

| NCI-H460 | 25 ± 2.6 | Most affected by the compound |

| RKOP 27 | 16 ± 3.1 | Significant cytotoxic effects observed |

These results indicate that the compound may serve as a scaffold for developing new anticancer agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions, often involving nitration and condensation techniques. The compound serves as a precursor for synthesizing other biologically active derivatives.

Synthesis Pathway Example

- Nitration of 2-chloro-4-fluoro-1-methylbenzene using KNO3 in the presence of H2SO4.

- Condensation with isopropanol in the presence of Cs2CO3 at elevated temperatures yields the desired pyridine derivative .

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds can provide insights into their relative efficacy and safety profiles.

| Compound | Target Activity | Efficacy |

|---|---|---|

| Ceritinib | ALK Inhibitor | ORR: 54.6% |

| Crizotinib | ALK Inhibitor | ORR: Varies |

| Other Pyridine Derivatives | Various Cancer Targets | Variable |

This table illustrates the potential advantages and specific therapeutic targets of each compound.

Mecanismo De Acción

The mechanism of action of 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine ring can also participate in coordination with metal ions, influencing enzymatic activities and signaling pathways[7][7].

Comparación Con Compuestos Similares

Nitro-Substituted Pyridines

Nitro groups on pyridine rings significantly influence electronic properties and reactivity. Key analogues include:

Key Findings :

- Positional isomerism (e.g., nitro at meta vs. para positions) affects reactivity and yield. For example, 2-methoxy-4-methyl-5-nitropyridine (95% yield) is synthesized more efficiently than its meta-nitro counterpart (80% yield) due to steric and electronic factors .

- Bulkier substituents , such as isopropoxy in the target compound, enhance steric hindrance, influencing downstream reactions in drug synthesis .

Heterocyclic and Aromatic Substituted Pyridines

Compounds with fused heterocycles or extended aromatic systems exhibit distinct physicochemical and pharmacological properties:

Key Findings :

- Terpyridine-thiophene hybrids (e.g., 4′-(5-N-propylthiophen-2-yl)-2,2′:6′,2”-terpyridine) demonstrate utility in optoelectronics due to extended conjugation and charge-transfer capabilities .

- Chloro and amino substituents enhance antimicrobial activity, as seen in 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives, which show 67–81% yields and moderate bioactivity .

Physicochemical and Quantum Chemical Comparisons

- Solubility and Reactivity : The isopropoxy group in the target compound improves lipid solubility compared to methoxy or hydroxy analogues, facilitating membrane penetration in drug delivery .

- Similar studies predict comparable reactivity for the target compound due to its nitro group’s electron-withdrawing effects .

Actividad Biológica

4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine is a compound that has garnered attention due to its potential biological activities, particularly as a protein kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a pyridine ring substituted with an isopropoxy group and a nitrophenyl moiety. Its chemical structure can be represented as follows:

This structure suggests potential interactions with biological targets, particularly in enzyme inhibition.

Protein Kinase Inhibition

Research indicates that this compound acts as an inhibitor of various protein kinases, which play crucial roles in cell signaling pathways. Specifically, it has been noted for its ability to inhibit anaplastic lymphoma kinase (ALK) and other tyrosine kinases involved in oncogenesis . The inhibition of these kinases can disrupt tumor growth and progression, making this compound a candidate for anticancer therapies.

In Vitro Studies

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it was shown to inhibit the proliferation of neuroblastoma and glioblastoma cells, which are associated with aberrant ALK activity .

- Mechanism Exploration : The mechanism behind the anticancer activity involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This suggests that the compound not only inhibits cell growth but may also promote programmed cell death .

Comparative Efficacy

A comparative study evaluated several related compounds for their kinase inhibitory activities. The results indicated that this compound showed superior efficacy compared to other derivatives in inhibiting ALK activity, with an IC50 value significantly lower than that of control compounds .

Clinical Implications

Recent patents have highlighted the potential use of this compound in therapeutic formulations targeting ALK-positive malignancies. These formulations aim to provide more effective treatment options for patients with resistant forms of cancer .

Safety Profile

In preclinical evaluations, the compound demonstrated a favorable safety profile with minimal toxicity observed at therapeutic doses. This is crucial for its development as a viable pharmaceutical agent .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Nitration of a 4-(4-halophenyl)pyridine precursor using concentrated nitric and sulfuric acids to introduce the nitro group at the 3-position, yielding intermediates like 4-(4-chloro-3-nitrophenyl)pyridine .

- Step 2 : Functionalization via nucleophilic substitution or coupling reactions. For example, the isopropoxy group can be introduced via alkoxylation of a halogenated intermediate.

- Step 3 : Purification using column chromatography (e.g., silica gel with petroleum ether/ethyl acetate eluent) to isolate high-purity product .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

- Methodological Answer :

- Crystallization : Grow light-yellow crystals via solvent evaporation, ensuring monoclinic C2/c space group compatibility .

- Data Collection : Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data. Key parameters include intermolecular interactions like C–H⋯C (pyridine) (distance: ~2.74 Å) and π–π stacking (distance: ~3.61 Å) .

- Validation : Compare experimental hydrogen-bond geometry (Table 1 in ) with computational models to confirm stereoelectronic effects .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational modeling and experimental crystallographic data?

- Methodological Answer :

- Refinement Checks : Use SHELXL to iteratively adjust thermal parameters and occupancy factors, ensuring R-factors < 5% .

- Hydrogen Bond Analysis : Validate intermolecular interactions (e.g., C–H⋯C vs. π–π stacking) against tabulated geometry (). Discrepancies may indicate solvent effects or crystal packing anomalies .

- Density Functional Theory (DFT) : Compare calculated vs. observed bond lengths (e.g., C–Nitro = 1.47 Å) to identify electronic effects from substituents .

Q. How do electronic effects of nitro and isopropoxy groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Nitro Group : Strong electron-withdrawing effect activates the pyridine ring for electrophilic substitution but deactivates it for nucleophilic reactions. This directs functionalization to the 2-methyl or 5-isopropoxy positions .

- Isopropoxy Group : Electron-donating nature stabilizes adjacent nitro groups, reducing susceptibility to reduction. This is critical when designing catalytic hydrogenation steps for derivative synthesis .

Q. What analytical techniques ensure intermediate purity during multi-step synthesis?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography (petroleum ether/ethyl acetate, 3:1 v/v) to separate intermediates, monitoring retention factors (Rf) via TLC .

- Spectroscopy : Confirm structural integrity via H NMR (e.g., pyridine protons at δ 8.5–8.7 ppm) and LC-MS to detect trace impurities (<0.5%) .

- Crystallization : Recrystallize intermediates from ethanol/water mixtures to enhance purity (>99%) before proceeding to nitration or coupling steps .

Q. How is this compound utilized as a pharmaceutical intermediate?

- Methodological Answer :

- Role in Medicinal Chemistry : Serves as a key precursor for kinase inhibitors like Ceritinib (CAS 1032903-62-0), targeting anaplastic lymphoma kinase (ALK) in anticancer therapies .

- Derivative Design : Modify the nitro group to amines via catalytic hydrogenation (e.g., Pd/C, H) for improved bioavailability. Reductive alkylation or acylation can introduce N-ethyl or acetyl groups for enhanced pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.